Benzenamine, N,N-dimethyl-4-(phenyltelluro)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, N,N-dimethyl-4-(phenyltelluro)- is an organotellurium compound characterized by the presence of a tellurium atom bonded to a phenyl group and a benzenamine moiety
Vorbereitungsmethoden
The synthesis of Benzenamine, N,N-dimethyl-4-(phenyltelluro)- typically involves the reaction of N,N-dimethylaniline with a tellurium-containing reagent. One common method is the reaction of N,N-dimethylaniline with diphenyl ditelluride in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the tellurium species. The product is then purified using standard techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Benzenamine, N,N-dimethyl-4-(phenyltelluro)- undergoes various chemical reactions, including:
Oxidation: The tellurium atom in the compound can be oxidized to form tellurium oxides. Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: The compound can be reduced to form tellurium hydrides using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group attached to the tellurium atom can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens and nitrating agents.
Wissenschaftliche Forschungsanwendungen
Benzenamine, N,N-dimethyl-4-(phenyltelluro)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of tellurium-containing compounds.
Biology: The compound has been studied for its potential biological activity, including its effects on enzyme activity and cell signaling pathways.
Medicine: Research is ongoing to explore the potential therapeutic applications of the compound, particularly in the treatment of diseases involving oxidative stress.
Industry: The compound is used in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of Benzenamine, N,N-dimethyl-4-(phenyltelluro)- involves the interaction of the tellurium atom with various molecular targets. The tellurium atom can form covalent bonds with sulfur-containing amino acids in proteins, leading to changes in protein structure and function. Additionally, the compound can generate reactive oxygen species, which can modulate cell signaling pathways and induce oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Benzenamine, N,N-dimethyl-4-(phenyltelluro)- can be compared with other organotellurium compounds such as:
Benzenamine, N,N-dimethyl-4-(phenylazo)-: This compound contains an azo group instead of a tellurium atom and has different chemical properties and applications.
Benzenamine, N,N-dimethyl-4-nitro-: This compound contains a nitro group and is used in different types of chemical reactions and applications.
Benzenamine, N,4-dimethyl-: This compound lacks the tellurium atom and has different reactivity and applications.
Eigenschaften
CAS-Nummer |
63212-67-9 |
---|---|
Molekularformel |
C14H15NTe |
Molekulargewicht |
324.9 g/mol |
IUPAC-Name |
N,N-dimethyl-4-phenyltellanylaniline |
InChI |
InChI=1S/C14H15NTe/c1-15(2)12-8-10-14(11-9-12)16-13-6-4-3-5-7-13/h3-11H,1-2H3 |
InChI-Schlüssel |
ZEVXOLKPYIGETM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)[Te]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.